molecular formula C18H22N4O B5627690 2-[3-(cyclopropylmethyl)-5-(2,3-dimethyl-1H-indol-7-yl)-1H-1,2,4-triazol-1-yl]ethanol

2-[3-(cyclopropylmethyl)-5-(2,3-dimethyl-1H-indol-7-yl)-1H-1,2,4-triazol-1-yl]ethanol

Cat. No. B5627690
M. Wt: 310.4 g/mol
InChI Key: FXBAOSPYDMTNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound "2-[3-(cyclopropylmethyl)-5-(2,3-dimethyl-1H-indol-7-yl)-1H-1,2,4-triazol-1-yl]ethanol" is a complex molecule that likely exhibits significant biological or chemical activity due to the presence of various functional groups such as the indolyl, triazolyl, and ethanol moieties. These functional groups suggest that the compound could participate in a variety of chemical reactions and may have interesting physical and chemical properties.

Synthesis Analysis

The synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler precursors. A similar process is seen in the synthesis of 5-acylpyrimidines and 7,8-dihydroquinazolin-5(6H)-ones from 2-dimethylaminomethylene-1,3-diones, demonstrating the complexity and efficiency of reactions involving dimethylaminomethylene compounds (Mosti, Menozzi, & Schenone, 1983).

Molecular Structure Analysis

The molecular structure of related compounds, such as the detailed crystal structure analysis of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, provides insight into the arrangement and conformation of molecules, highlighting the importance of hydrogen bonding and molecular interactions in defining structure (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving the compound may involve cyclopropanation, as seen in the highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones, indicating the potential reactivity of cyclopropyl groups in complex molecules (Maurya et al., 2014).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure and intermolecular interactions. Studies on conformational polymorphs of related compounds highlight how different crystallization conditions can lead to varied physical forms, which may have implications for the compound's physical properties (Shishkina et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The future directions for research into this compound could include further exploration of its biological activities and potential therapeutic uses, as well as the development of new synthesis methods .

properties

IUPAC Name

2-[3-(cyclopropylmethyl)-5-(2,3-dimethyl-1H-indol-7-yl)-1,2,4-triazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-11-12(2)19-17-14(11)4-3-5-15(17)18-20-16(10-13-6-7-13)21-22(18)8-9-23/h3-5,13,19,23H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBAOSPYDMTNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2C3=NC(=NN3CCO)CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(cyclopropylmethyl)-5-(2,3-dimethyl-1H-indol-7-yl)-1H-1,2,4-triazol-1-yl]ethanol

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